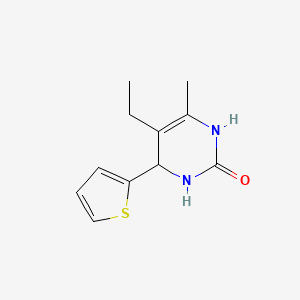![molecular formula C15H14ClN5O2S B13110563 N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)
N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide is a compound that belongs to the class of sulfamides It features a benzyl group attached to a sulfamide moiety, which is further connected to a phenyl ring substituted with a chloro group and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Sulfamide Moiety: The sulfamide group is formed by reacting an amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamides.
科学研究应用
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism of action of N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the sulfamide group can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
相似化合物的比较
Similar Compounds
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]urea: Similar structure but with a urea moiety instead of a sulfamide.
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]carbamate: Contains a carbamate group instead of a sulfamide.
Uniqueness
N-benzyl-N’-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide is unique due to the presence of the sulfamide group, which imparts distinct chemical and biological properties. The combination of the triazole ring and the sulfamide moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H14ClN5O2S |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
N-(benzylsulfamoyl)-5-chloro-2-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C15H14ClN5O2S/c16-13-6-7-15(21-11-17-10-18-21)14(8-13)20-24(22,23)19-9-12-4-2-1-3-5-12/h1-8,10-11,19-20H,9H2 |
InChI 键 |
TVUOBQIMJDFQQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




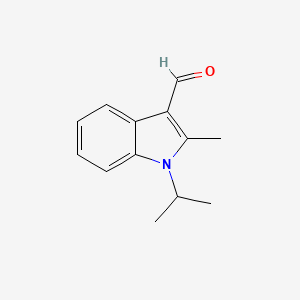
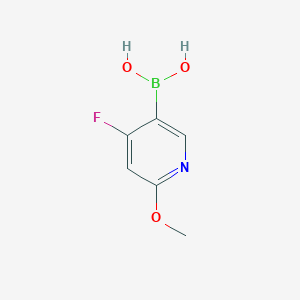
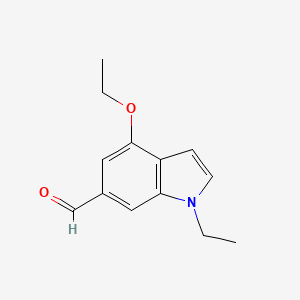

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
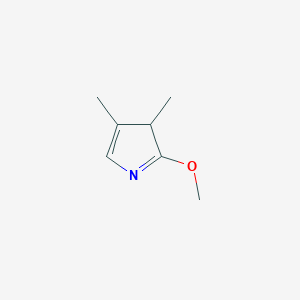
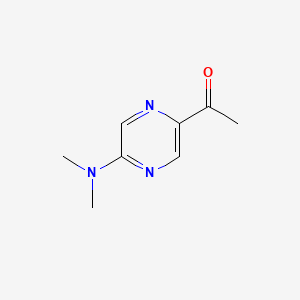
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)

![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
